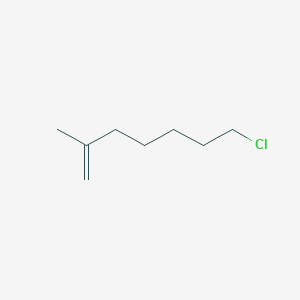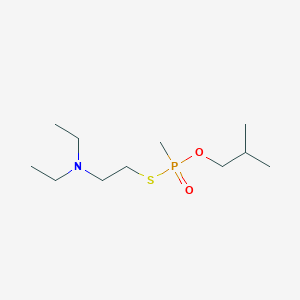
Russian VX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Russian VX is a highly toxic nerve agent that was developed by Soviet Union scientists in the 1970s. It is classified as a weapon of mass destruction and is considered to be one of the deadliest nerve agents in existence. Russian VX has been the subject of extensive scientific research due to its potential use as a chemical weapon.
Aplicaciones Científicas De Investigación
Enzymatic Hydrolysis of Russian-VX
Russian-VX (R-VX), a principal nerve agent in the Former Soviet Union's chemical warfare arsenal, has been studied for its enzymatic detoxification. Research by Rastogi et al. (1997) demonstrated the hydrolysis of the P-S bond of R-VX by organophosphorus hydrolase (OPH) from Pseudomonas diminuta. This study provides insight into the enzymatic detoxification process of R-VX, comparing its hydrolysis with VX, another nerve agent (Rastogi et al., 1997).
Counteracting Russian VX Poisonings
The efficacy of various countermeasures against the toxicity of Russian VX (VR), a potent organophosphorus compound, has been assessed using an anaesthetized domestic swine model. Mikler et al. (2011) evaluated treatments such as pralidoxime (2PAM), Hagedorn oxime HI-6, and Reactive Skin Decontaminant Lotion (RSDL), along with the utility of cooling VR-treated skin to increase the therapeutic window for treatment. These findings are crucial in understanding the effectiveness of medical and decontamination approaches against VR exposure (Mikler et al., 2011).
Tracing Russian VX to Synthetic Routes
Holmgren et al. (2018) identified Chemical Attribution Signatures (CAS) associated with different synthetic routes of Russian VX (VR). This study aimed to retrospectively determine the production method of an unknown VR sample, analyzing the chemical composition of impurities and byproducts in each route. This research provides significant insights into the forensic analysis of VR, demonstrating a methodology for attributing VR samples to specific production methods (Holmgren et al., 2018).
Reactivating and Therapeutic Efficacy of Oximes
Kassa et al. (2006) evaluated the potency of available oximes (pralidoxime, obidoxime, HI-6) in reactivating Russian VX–inhibited acetylcholinesterase and eliminating acute toxic effects. This research is significant in determining the most suitable oxime for the antidotal treatment of acute poisonings with Russian VX, highlighting the superior efficacy of HI-6 among the tested oximes (Kassa et al., 2006).
Propiedades
Número CAS |
159939-87-4 |
|---|---|
Nombre del producto |
Russian VX |
Fórmula molecular |
C11H26NO2PS |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[methyl(2-methylpropoxy)phosphoryl]sulfanylethanamine |
InChI |
InChI=1S/C11H26NO2PS/c1-6-12(7-2)8-9-16-15(5,13)14-10-11(3)4/h11H,6-10H2,1-5H3 |
Clave InChI |
MNLAVFKVRUQAKW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSP(=O)(C)OCC(C)C |
SMILES canónico |
CCN(CC)CCSP(=O)(C)OCC(C)C |
Sinónimos |
Russian VX Russian-VX S-(N,N-DEA)IMPT S-(N,N-diethylaminoethyl) isobutyl methylphosphothiolate VR nerve agent |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)
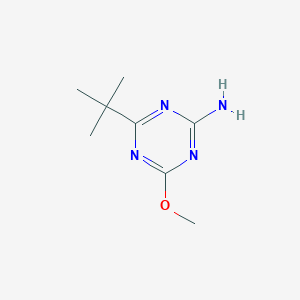
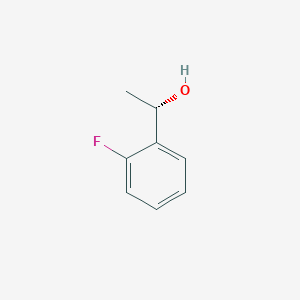
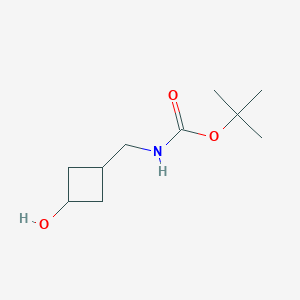
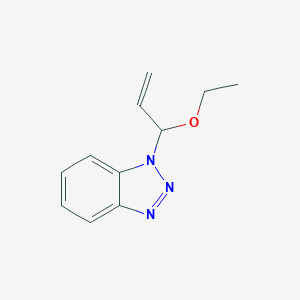


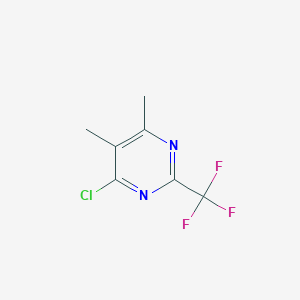

![1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B66445.png)
![43,44-Dioctoxy-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B66446.png)
